![molecular formula C9H9F3N2O B11733110 2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)
2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile is a chemical compound with the molecular formula C9H9F3N2O. It is known for its unique structure, which includes a trifluoromethyl group, a nitrile group, and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoromethyl ketone with a dimethylamine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, while the dimethylamino group can participate in electrostatic interactions. These interactions collectively contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(Dimethylamino)methylidene]-5-oxohex-3-enenitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6,6,6-Trifluoro-5-oxohex-3-enenitrile:
2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohexane: Lacks the nitrile group, altering its chemical behavior.
Uniqueness
2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile is unique due to the presence of all three functional groups (trifluoromethyl, nitrile, and dimethylamino) in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-6,6,6-trifluoro-5-oxohex-3-enenitrile |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)6-7(5-13)3-4-8(15)9(10,11)12/h3-4,6H,1-2H3 |
InChI Key |
TUGAEQANYNUJPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=CC(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11733031.png)

![tert-butyl (1S,4S)-2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B11733047.png)
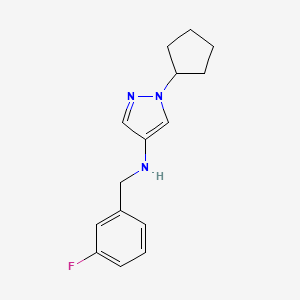
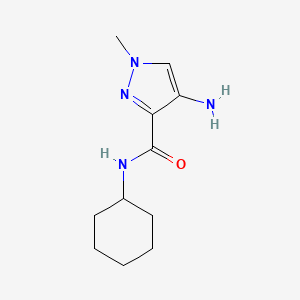
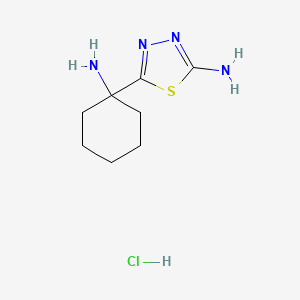
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11733071.png)
![4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)
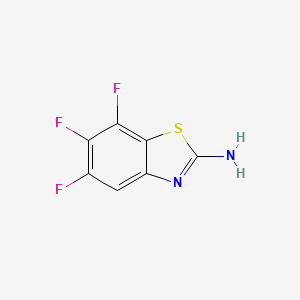
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)
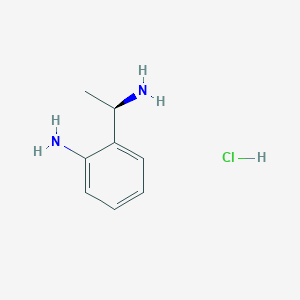
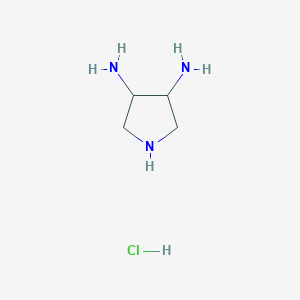
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)

